molecular formula C17H26N2O3 B12903048 N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide CAS No. 89653-68-9

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide

Cat. No.: B12903048
CAS No.: 89653-68-9
M. Wt: 306.4 g/mol
InChI Key: BSPYZRSVLZNOAB-UHFFFAOYSA-N
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Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-4-methyl-substituted benzamide core linked to a 1-ethylpyrrolidin-2-ylmethyl group.

Properties

CAS No.

89653-68-9

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide

InChI

InChI=1S/C17H26N2O3/c1-5-19-8-6-7-13(19)11-18-17(20)16-14(21-3)9-12(2)10-15(16)22-4/h9-10,13H,5-8,11H2,1-4H3,(H,18,20)

InChI Key

BSPYZRSVLZNOAB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C=C2OC)C)OC

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Starting Materials:

    • 2,6-Dimethoxy-4-methylbenzoic acid
    • (1-Ethylpyrrolidin-2-yl)methanamine (or (1-ethylpyrrolidin-2-yl)methanol followed by amination)
  • Coupling Agents:

    • N,N’-Dicyclohexylcarbodiimide (DCC)
    • 4-Dimethylaminopyridine (DMAP) as catalyst
  • Solvent:

    • Dichloromethane (DCM) or other aprotic organic solvents
  • Conditions:

    • Room temperature, inert atmosphere (e.g., nitrogen)
    • Reaction time: Several hours to overnight

Detailed Reaction Conditions

Parameter Description
Coupling agent DCC (1.1 equivalents relative to acid)
Catalyst DMAP (0.1 equivalents)
Solvent Dichloromethane (anhydrous)
Temperature 20–25 °C (room temperature)
Reaction time 12–24 hours
Atmosphere Nitrogen or argon to prevent moisture ingress
Work-up Filtration to remove dicyclohexylurea byproduct, aqueous washes, drying over anhydrous sodium sulfate
Purification Recrystallization or column chromatography

This method ensures high yield and purity of the target amide compound, with minimal side reactions.

Alternative Preparation Approaches

While the DCC/DMAP-mediated coupling is the most common, other coupling agents and methods have been explored for similar amide syntheses, which may be applicable here:

  • Carbodiimide Variants: Use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aqueous or mixed solvents for improved solubility and easier work-up.
  • Activated Esters: Preparation of activated esters (e.g., NHS esters) of 2,6-dimethoxy-4-methylbenzoic acid followed by reaction with the amine.
  • Mixed Anhydrides: Formation of mixed anhydrides with isobutyl chloroformate or similar reagents prior to amine addition.
  • Direct Amidation: Catalytic direct amidation under dehydrating conditions, though less common for sterically hindered substrates.

These alternative methods may offer advantages in specific contexts such as scale-up or green chemistry considerations but require optimization for this compound.

Purification and Characterization

Purification Techniques

  • Recrystallization: Commonly from solvents like ethyl acetate/hexane mixtures to obtain pure crystalline product.
  • Chromatography: Silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate) to separate impurities.
  • Filtration: Removal of insoluble urea byproducts formed during carbodiimide coupling.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR to confirm the amide bond formation and substitution pattern.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~306.4 g/mol).
  • Infrared Spectroscopy: Amide carbonyl stretch (~1650 cm^-1) confirming amide linkage.
  • Melting Point: Consistent with literature values for purity assessment.

Reaction Analysis and Optimization

Reaction Yield and Efficiency

Parameter Typical Outcome
Yield 75–90% depending on scale and conditions
Purity >98% after purification
Reaction time 12–24 hours
Side products Minimal; mainly dicyclohexylurea and unreacted starting materials

Notes on Scale-Up

  • Use of continuous flow reactors and automated systems can improve reproducibility and yield.
  • Careful control of moisture and temperature is critical to prevent side reactions.
  • Efficient removal of urea byproducts is essential for product purity.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
Activation of acid DCC, DMAP, DCM, room temp Forms O-acylurea intermediate
Amide bond formation Addition of (1-ethylpyrrolidin-2-yl)methanamine Nucleophilic attack on activated acid
Work-up Filtration, aqueous washes, drying Removes urea and impurities
Purification Recrystallization or chromatography Achieves high purity

Research Findings and Applications

Research indicates that the precise substitution pattern on the benzamide ring (2,6-dimethoxy and 4-methyl groups) and the pyrrolidine moiety influence the compound’s biological activity, particularly as dopamine receptor ligands. The synthetic methods described allow for the preparation of this compound in sufficient purity and quantity for pharmacological evaluation and further medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is similar to that of other benzamide derivatives used in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Levosulpiride

  • Structure : N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide .
  • Pharmacological Activity :
    • Dopamine D2 receptor antagonist with dual applications: antipsychotic (CNS) and gastrointestinal prokinetic (peripheral) effects.
    • Blocks enteric inhibitory D2 receptors, enhancing gastrointestinal motility .
  • Key Differences :
    • The sulfamoyl group at the 5-position of the benzamide ring distinguishes levosulpiride from the target compound, which features 2,6-dimethoxy and 4-methyl substituents.
    • Levosulpiride’s sulfamoyl group may enhance solubility and receptor binding specificity compared to the methoxy groups in the target compound.

Eticlopride

  • Structure : 3-chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide .
  • Pharmacological Activity :
    • Potent and selective dopamine D2/D3 receptor antagonist, used in research to study dopaminergic pathways.
  • Key Differences :
    • Substitutions at positions 3 (chloro), 5 (ethyl), and 6 (hydroxy) on the benzamide ring contrast with the target compound’s 2,6-dimethoxy and 4-methyl groups.
    • The hydroxy group in eticlopride may influence hydrogen bonding with receptors, whereas methoxy groups in the target compound could increase lipophilicity.

ASP-azo-ASA (Amisulpride-azosalicylate Conjugate)

  • Structure: 5-(aminoethanoylsulfamoyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide .
  • Pharmacological Activity: Prodrug combining amisulpride (a benzamide antipsychotic) with 5-aminosalicylic acid (5-ASA) via an azo bond for colon-targeted delivery. Demonstrates anti-inflammatory effects in colitis models, leveraging 5-ASA’s local action .
  • Key Differences :
    • The azo-linked 5-ASA moiety introduces anti-inflammatory functionality absent in the target compound.
    • The sulfamoyl group at position 5 alters receptor interactions compared to the target compound’s dimethylated benzamide core.

Structural and Functional Analysis Table

Compound Benzamide Substituents Pyrrolidine Group Primary Target Therapeutic Use
Target Compound 2,6-dimethoxy, 4-methyl 1-ethylpyrrolidin-2-ylmethyl Likely D2 receptors* Not explicitly stated
Levosulpiride 2-methoxy, 5-sulfamoyl (2S)-1-ethylpyrrolidin-2-ylmethyl D2 receptors Antipsychotic, GI prokinetic
Eticlopride 2-methoxy, 3-chloro, 5-ethyl, 6-hydroxy (2S)-1-ethylpyrrolidin-2-ylmethyl D2/D3 receptors Research tool (dopamine studies)
ASP-azo-ASA 2-methoxy, 5-sulfamoyl (via azo bond) 1-ethylpyrrolidin-2-ylmethyl Colon-specific delivery Anti-inflammatory (colitis)

*Inferred from structural similarity to levosulpiride and eticlopride.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 1-ethylpyrrolidin-2-ylmethyl group is critical for dopamine receptor binding across analogs . Substituents on the benzamide ring dictate selectivity and pharmacokinetics.
  • Therapeutic Potential: The target compound’s 4-methyl and 2,6-dimethoxy groups may confer metabolic stability compared to eticlopride’s hydroxy and chloro substituents, which are prone to oxidation or hydrolysis .

Biological Activity

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its interaction with various biological targets, particularly dopamine receptors, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
CAS Number 89653-68-9
Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide
LogP 2.739
PSA (Polar Surface Area) 54.29 Ų

This compound is characterized by a pyrrolidine moiety linked to a substituted benzamide, which is believed to contribute significantly to its biological activity.

This compound exhibits its biological effects primarily through its interaction with dopamine receptors. It acts as a ligand for dopamine D2 receptors, which are critical in the modulation of neurotransmitter levels in the brain. The binding affinity of this compound for these receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound has high-affinity binding to central nervous system receptors. This indicates that it may influence neurotransmitter release and receptor activity, potentially leading to therapeutic effects in neuropharmacology.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds:

  • Dopamine Receptor Interaction : Research indicates that compounds with similar structures exhibit significant interactions with dopamine receptors, suggesting that this compound may also modulate dopaminergic signaling pathways.
  • Neuroprotective Effects : Preliminary evaluations suggest that this compound may offer neuroprotective benefits by mitigating oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .
  • Behavioral Studies : Animal models treated with similar benzamide derivatives showed alterations in behavior consistent with dopaminergic modulation, further supporting the hypothesis that this compound could influence mood and cognitive functions .

Synthesis and Industrial Applications

The synthesis of this compound typically involves coupling reactions between 2,6-dimethoxy-4-methylbenzoic acid and (1-ethylpyrrolidin-2-yl)methanol using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in organic solvents .

Industrial production can be optimized using continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization and chromatography are employed to isolate the desired product effectively.

Future Directions

The promising biological activity of this compound warrants further investigation into its pharmacological properties. Future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in relevant animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms by which this compound interacts with various neurotransmitter systems.
  • Structural Optimization : To develop derivatives with improved bioactivity and selectivity for specific receptor subtypes.

Q & A

Q. Optimization Tips :

  • Maintain anhydrous conditions to prevent hydrolysis.
  • Use a 1.2:1 molar ratio of amine to acid for excess amine recovery.
  • Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate).

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Look for pyrrolidine N–CH₂– protons at δ 2.8–3.2 ppm and aromatic methoxy groups at δ 3.8–3.9 ppm .
    • ¹³C NMR : Confirm the amide carbonyl at ~168 ppm.
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 363.2).
  • HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) with UV detection at 254 nm for purity assessment .

Validation : Cross-check with IR (amide C=O stretch at ~1650 cm⁻¹) and elemental analysis (±0.3% theoretical values).

Basic: What is the primary pharmacological target of this benzamide derivative, and how is receptor affinity screened?

Methodological Answer :
The compound is structurally analogous to atypical antipsychotics (e.g., remoxipride) and likely acts as a dopamine D₂ receptor antagonist .

Q. Screening Protocol :

In Vitro Binding Assays :

  • Use rat striatal membranes and [³H]spiperone as a radioligand.
  • Calculate IC₅₀ via competitive binding curves (typical range: 1–10 μM for D₂ antagonists) .

Functional Assays :

  • Measure cAMP inhibition in CHO cells expressing human D₂ receptors (EC₅₀ < 5 μM indicates potency) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of D₂ receptor antagonism?

Methodological Answer :
Key structural modifications and their effects:

Substituent Biological Impact
2,6-Dimethoxy Enhances receptor binding via hydrophobic interactions; removal reduces affinity .
4-Methyl Improves metabolic stability; substitution with Cl increases potency but elevates toxicity .
Pyrrolidine Ethyl Critical for D₂ selectivity; bulkier groups (e.g., isopropyl) reduce blood-brain barrier penetration .

Q. Experimental Design :

  • Synthesize analogs with systematic substituent variations.
  • Compare IC₅₀ values in binding assays and logP (via shake-flask method) to balance potency and bioavailability.

Advanced: What in vivo models are suitable for evaluating the anti-inflammatory efficacy of conjugated derivatives?

Methodological Answer :
For targeted delivery (e.g., colon-specific action):

DNBS-Induced Colitis in Mice :

  • Administer 10 mg/kg oral conjugate (e.g., azo-linked 5-ASA) daily for 7 days.
  • Assess colon damage via histopathology (e.g., TNF-α reduction by 40–60% vs. controls) .

Pharmacokinetic Studies :

  • Measure plasma and tissue concentrations using LC-MS/MS.
  • Optimize dosing to achieve colon-to-plasma ratio >5:1.

Key Metrics : Myeloperoxidase (MPO) activity, IL-6 levels, and macroscopic inflammation scores.

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for D₂ receptor binding?

Methodological Answer :
Discrepancies often arise from assay conditions. Standardize protocols:

  • Membrane Preparation : Use fresh striatal tissue (avoid freeze-thaw cycles).
  • Ligand Concentration : Keep [³H]spiperone at 0.5 nM to avoid nonspecific binding.
  • Data Normalization : Express results as % inhibition relative to controls (10 μM haloperidol = 100% inhibition) .

Q. Statistical Analysis :

  • Perform nonlinear regression (GraphPad Prism) with triplicate replicates.
  • Report mean ± SEM and validate with a second assay (e.g., β-arrestin recruitment).

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer :
Address cytochrome P450 (CYP) metabolism:

Structural Modifications :

  • Introduce fluorine at the 4-methyl position to block CYP3A4 oxidation .

Prodrug Approach :

  • Conjugate with a cleavable ester (e.g., acetyl) to enhance oral absorption .

In Vitro Screening :

  • Incubate with liver microsomes (human/rat); measure t₁/₂ via LC-MS. Aim for t₁/₂ > 60 minutes.

Validation : In vivo half-life studies in Sprague-Dawley rats (dose: 5 mg/kg IV).

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